2-Methylbenzotrifluoride

Descripción

Significance of Aryl-CF3 Bonds in Contemporary Chemical Research

The bond between an aromatic ring and a trifluoromethyl group (Aryl-CF3) is of profound importance in contemporary chemical research. Replacing a methyl group with a trifluoromethyl substituent can have a significant impact on the physical and biological properties of a molecule. nih.gov The high demand for versatile synthetic methods to create carbon-CF3 bonds is a direct result of this. nih.gov The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity and stability of the aromatic ring. This electronic effect is crucial in the design of new molecules with specific functions.

The formation of Aryl-CF3 bonds is a key transformation in the synthesis of pharmaceuticals and agrochemicals. nih.gov However, creating these bonds can be challenging. anr.fr Transition metal-catalyzed cross-coupling reactions are an attractive method for synthesizing benzotrifluorides. nih.gov Much research has focused on palladium-based catalysts for these transformations. nih.govacs.org A significant challenge is that many known palladium(II) complexes with both aryl and CF3 ligands are resistant to the coupling reaction, often requiring high temperatures. nih.gov

Recent advancements have explored strategies to overcome this hurdle. One approach involves the oxidative induction of the Aryl-CF3 bond-forming reductive elimination from palladium(II) to a more reactive palladium(IV) intermediate. nih.govacs.org Detailed mechanistic and computational studies have been conducted to understand and optimize this process, leading to the design of systems that can facilitate the reaction at room temperature. nih.govacs.org Nickel-based systems are also being investigated as a promising alternative for catalyzing trifluoromethylation reactions, potentially offering more cost-effective and efficient industrial applications. anr.frnsf.gov The development of these new catalytic methods is crucial for expanding the accessibility and application of trifluoromethylated aromatic compounds. anr.fr

Overview of 2-Methylbenzotrifluoride as a Key Chemical Entity in Research

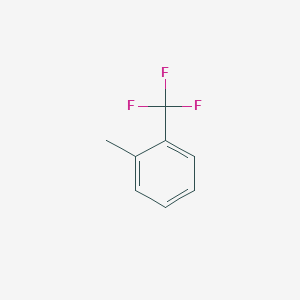

This compound, also known as α,α,α-trifluoro-o-xylene or 2-(trifluoromethyl)toluene, is an aromatic compound that serves as a significant entity in chemical research. smolecule.comfishersci.ca It features a benzene (B151609) ring substituted with a methyl group and a trifluoromethyl group at the 2-position relative to the methyl group. smolecule.com This specific substitution pattern gives it unique reactivity and properties compared to other related compounds. smolecule.com

This compound is widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com For instance, it is a key intermediate in the preparation of 3-amino-2-methylbenzotrifluoride, which in turn is used to synthesize therapeutic agents with anti-inflammatory and analgesic properties, such as 2-(2-methyl-3-trifluoromethyl)anilino nicotinic acid and N-(2-methyl-3-trifluoromethylphenyl)anthranilic acid. google.comgoogle.com

Beyond its role as a synthetic intermediate, this compound is also employed as a solvent in organic synthesis. smolecule.comchemimpex.com Its ability to dissolve a wide range of organic compounds makes it a valuable medium for various chemical reactions. smolecule.comchemimpex.com It is particularly useful in both traditional organic synthesis and fluorous synthesis, as it can dissolve both standard organic molecules and highly fluorinated compounds. smolecule.com Research has also explored its use in physical chemistry studies, such as in the investigation of the bromination of alkylbenzenes. smolecule.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 13630-19-8 |

| Molecular Formula | C8H7F3 |

| Molecular Weight | 160.14 g/mol |

| IUPAC Name | 1-methyl-2-(trifluoromethyl)benzene |

| Synonyms | α,α,α-Trifluoro-o-xylene, 2-(Trifluoromethyl)toluene |

| Appearance | Colorless liquid |

| Boiling Point | 146℃ |

| Flash Point | 39°C (102°F) |

| Density | 1.24 g/cm³ |

Source: smolecule.comfishersci.calookchem.comfishersci.ie

Table 2: Research Applications of this compound

| Application Area | Description |

| Intermediate in Chemical Synthesis | Used as a precursor in the production of pharmaceuticals and agrochemicals, particularly for anti-inflammatory agents. chemimpex.comgoogle.com |

| Solvent in Organic Synthesis | Serves as a solvent for various organic reactions due to its ability to dissolve a broad range of organic compounds. smolecule.comchemimpex.com |

| Fluorous Synthesis | Acts as a crucial solvent component in fluorous synthesis, capable of dissolving both organic and highly fluorinated molecules. smolecule.com |

| Physical Chemistry Research | Utilized in kinetic studies, such as the bromination of alkylbenzenes and alkoxybenzenes in aqueous solutions. smolecule.com |

| Biochemical Techniques | Can be used as a component in techniques like electrophoresis and ELISA to improve resolution and sensitivity. smolecule.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-6-4-2-3-5-7(6)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFVNJHIVAPTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379525 | |

| Record name | 2-Methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13630-19-8 | |

| Record name | 1-Methyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13630-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylbenzotrifluoride and Its Derivatives

Strategies for Carbon-Trifluoromethyl Bond Formation

The introduction of the trifluoromethyl (-CF3) group into an aromatic ring is a critical step in the synthesis of benzotrifluorides. This functional group can dramatically alter the physical, chemical, and biological properties of a molecule. Methodologies for forming the robust carbon-trifluoromethyl bond are therefore of significant interest in synthetic organic chemistry.

Oxidatively-Induced Aryl-CF3 Bond Formation Mechanisms (e.g., Palladium-Catalyzed Reductive Elimination)

A prominent strategy for the formation of aryl-CF3 bonds is through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly noteworthy in this regard. The key challenge in these reactions is facilitating the reductive elimination of the Ar-CF3 moiety from the metal center, a step that is often kinetically challenging.

Recent advancements have focused on oxidatively-induced reductive elimination from palladium(II) complexes. In this approach, a Pd(II) precursor, (L~L)Pd(Ar)(CF3), is oxidized to a higher-valent Pd(IV) intermediate. This oxidation is typically achieved using an electrophilic fluorinating reagent such as N-fluoro-2,4,6-trimethylpyridinium triflate. The resulting Pd(IV) complex is significantly more prone to reductive elimination, leading to the formation of the desired aryl-CF3 bond.

The general mechanism is believed to proceed as follows:

Oxidative Addition: An aryl halide or a related precursor undergoes oxidative addition to a Pd(0) complex to form a Pd(II) intermediate.

Transmetalation or Trifluoromethylation: A trifluoromethylating agent transfers a CF3 group to the Pd(II) center.

Oxidation: The (L~L)PdII(Ar)(CF3) complex is oxidized to a Pd(IV) species.

Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the Ar-CF3 bond and regenerate a Pd(II) species, which can then re-enter the catalytic cycle.

Experimental and computational studies have provided insights into the reductive elimination step from the Pd(IV) center. Density Functional Theory (DFT) calculations suggest that the transition state for Ar-CF3 bond formation involves the CF3 group acting as an electrophile and the aryl ligand as a nucleophile. The nature of the ancillary ligands (L~L) on the palladium center plays a crucial role in the efficiency of this transformation.

| Catalyst System Component | Role in Reaction |

| Palladium(II) complex | Precursor to the active catalytic species |

| Electrophilic fluorinating reagent | Oxidant to generate the Pd(IV) intermediate |

| Ancillary ligands | Influence the stability and reactivity of the Pd complexes |

Fluorination Reactions in Benzotrifluoride (B45747) Synthesis

The direct fluorination of a methyl group on a toluene (B28343) derivative to form a trifluoromethyl group is a fundamental method for the synthesis of benzotrifluorides. One of the primary industrial methods for producing benzotrifluoride itself is the reaction of benzotrichloride (B165768) with hydrogen fluoride (B91410) (HF). This reaction can be carried out in either the liquid or gas phase.

In a typical gas-phase process, benzotrichloride and hydrogen fluoride are passed over a heated catalyst, such as aluminum fluoride. The reaction proceeds at elevated temperatures, generally in the range of 200 to 450°C. The reaction can be represented by the following equation:

C6H5CCl3 + 3HF → C6H5CF3 + 3HCl

The choice of reaction conditions, including temperature, pressure, and catalyst, is crucial for achieving high yields and minimizing the formation of byproducts. While this method is effective for the synthesis of the parent benzotrifluoride, the synthesis of substituted derivatives like 2-methylbenzotrifluoride would start from the corresponding substituted benzotrichloride.

| Reaction Type | Reactants | Conditions | Product |

| Gas-phase fluorination | Benzotrichloride, Hydrogen Fluoride | 200-450°C, Aluminum fluoride catalyst | Benzotrifluoride |

| Liquid-phase fluorination | Benzotrichloride, Hydrogen Fluoride | ~100°C, High pressure | Benzotrifluoride |

Regioselective Functionalization Approaches

Once the benzotrifluoride core is synthesized, further functionalization is often required to produce specific derivatives. Regioselectivity, the control of the position of the new functional group, is a key consideration in these subsequent transformations.

Nitration of Substituted Benzotrifluorides and Isomer Separation

The nitration of substituted benzotrifluorides is a common method for introducing a nitro group onto the aromatic ring, which can then be converted into other functional groups. The trifluoromethyl group is a meta-directing deactivator, while a methyl group is an ortho-, para-directing activator. In the case of 3-methylbenzotrifluoride (B1360241), the directing effects of the two substituents are synergistic for substitution at the 2-, 4-, and 6-positions.

The nitration of 3-methylbenzotrifluoride with nitric acid can lead to a mixture of isomers. The reaction is typically carried out at low temperatures, between -40°C and 10°C, to control the exothermic reaction and influence the isomer distribution. It has been found that nitration under these conditions can surprisingly lead to a significant amount of the 2-nitro isomer. The reaction mixture generally contains the 2-nitro, 4-nitro, and 6-nitro isomers.

Following the nitration reaction, the separation of the resulting isomers is necessary. This is often achieved through fractional distillation, which takes advantage of the different boiling points of the isomers.

| Isomer of Nitrated 3-Methylbenzotrifluoride | Relative Position of Substituents |

| 2-Nitro-3-methylbenzotrifluoride | Nitro and methyl groups are ortho to each other. |

| 4-Nitro-3-methylbenzotrifluoride | Nitro and methyl groups are meta to each other. |

| 6-Nitro-3-methylbenzotrifluoride | Nitro and methyl groups are para to each other. |

Methylation of Nitrobenzotrifluorides

The synthesis of 2-methyl-3-nitrobenzotrifluoride (B1293631) can be achieved through the methylation of 3-nitrobenzotrifluoride. This reaction introduces a methyl group at the position ortho to the nitro group. A common method for this transformation involves the use of dimethyloxosulfonium methylide. smolecule.com

This ylide is typically generated in situ from a trimethylsulfoxonium (B8643921) salt, such as trimethylsulfoxonium iodide or chloride, and a strong base like sodium hydride. The reaction is carried out in an aprotic solvent, for instance, dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). smolecule.com The reaction proceeds via nucleophilic attack of the methylide on the aromatic ring, followed by subsequent steps to yield the methylated product.

| Methylating Agent | Precursors | Base | Solvent |

| Dimethyloxosulfonium methylide | Trimethylsulfoxonium halide | Sodium hydride | DMSO or THF |

Reduction of Nitro Groups to Amino Groups

The nitro group in nitrobenzotrifluoride derivatives can be readily reduced to an amino group, providing access to valuable aniline (B41778) intermediates. This reduction is a key step in the synthesis of many pharmaceuticals and agrochemicals.

A variety of reducing agents can be employed for this transformation. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide. The reaction is typically carried out in a solvent like methanol (B129727) or ethanol. For example, 2-methyl-3-nitrobenzotrifluoride can be reduced to 3-amino-2-methylbenzotrifluoride using 10% Pd/C in methanol under a hydrogen atmosphere. google.com

Metal-Acid Systems: Metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are also effective for the reduction of aromatic nitro groups.

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

| Reduction Method | Reagents | Typical Product |

| Catalytic Hydrogenation | H2, Pd/C | Amine |

| Metal-Acid Reduction | Fe, HCl | Amine |

| Metal-Acid Reduction | Sn, HCl | Amine |

| Metal-Acid Reduction | Zn, HCl | Amine |

Novel Synthetic Routes and Green Chemistry Approaches for this compound and its Derivatives

Recent advancements in synthetic organic chemistry have emphasized the development of novel, efficient, and environmentally benign methodologies. For the synthesis of this compound and its derivatives, this has led to the exploration of innovative routes that offer advantages in terms of safety, scalability, and sustainability. These approaches include the use of organometallic reagents for precise carbon-carbon bond formation, the application of catalytic oxidation using green oxidants, and the adoption of solvent-free and sustainable catalytic systems.

Grignard Reagent-Mediated Syntheses of Trifluoromethylated Acetophenones

The synthesis of trifluoromethylated acetophenones, key derivatives of this compound, is effectively achieved through the use of Grignard reagents. This methodology allows for the direct acylation of a trifluoromethylphenyl magnesium halide, providing a powerful tool for constructing the desired carbon skeleton.

A common route involves the preparation of a trifluoromethylphenyl Grignard reagent from the corresponding bromide precursor. For instance, 3,5-bis(trifluoromethyl)phenylmagnesium bromide can be prepared by reacting 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with magnesium granules in an ethereal solvent like tetrahydrofuran (THF). Subsequent reaction of this Grignard reagent with an acylating agent, such as acetic anhydride (B1165640), yields the corresponding acetophenone. To achieve high yields of the desired acetophenone, it is crucial to add the Grignard reagent to an excess of acetic anhydride; a reverse addition often leads to the formation of a bis-adduct as the exclusive product. This process has been optimized to achieve isolated yields of up to 90%.

The formation of trifluoromethylphenyl Grignard reagents requires careful control of reaction conditions due to their potential instability. However, safe and scalable procedures have been developed that allow for their reliable preparation and subsequent use in synthesis. These methods are critical for the large-scale production of trifluoromethylated acetophenones, which are valuable intermediates in the pharmaceutical industry. The reaction can be initiated by either magnesium granules or through a low-temperature halogen-magnesium exchange with another Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).

Below is a table summarizing typical conditions for the Grignard reagent-mediated synthesis of a trifluoromethylated acetophenone.

| Step | Reagents and Conditions | Key Parameters | Outcome |

| Grignard Formation (Method 1) | 3,5-bis(trifluoromethyl)bromobenzene, Magnesium granules, THF | Temperature maintained between 30-35 °C | Complete formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide |

| Grignard Formation (Method 2) | 3,5-bis(trifluoromethyl)bromobenzene, i-PrMgCl, THF | Reaction temperature kept below -5 °C | Complete Grignard formation via halogen-magnesium exchange |

| Acylation | Grignard reagent, Acetic anhydride (excess) | Addition of Grignard to neat acetic anhydride at -15 °C | 3,5-bis(trifluoromethyl)acetophenone in 90% isolated yield |

Oxygen Oxidation Catalysis in Derivatization (e.g., to Diphenylethanedione Compounds)

The derivatization of this compound and its analogues through oxidation represents a significant area of research, with a focus on using environmentally friendly oxidants like molecular oxygen. Aerobic oxidation catalysis offers a sustainable alternative to traditional methods that often rely on stoichiometric and hazardous oxidizing agents. While the direct oxidation to diphenylethanedione compounds from this compound derivatives is a specific transformation, the principles of aerobic oxidation can be illustrated through the selective oxidation of methylarenes to benzaldehydes.

Catalytic systems often employ a combination of a transition metal catalyst, such as cobalt(II) acetate, and a mediator like N-hydroxyphthalimide (NHPI). This system is effective for the aerobic autoxidation of methylarenes. The reaction proceeds via a radical mechanism where NHPI is first oxidized to the phthalimide-N-oxyl (PINO) radical, which then abstracts a hydrogen atom from the methyl group of the arene to form a benzylic radical. This radical subsequently reacts with molecular oxygen to form a peroxide, which ultimately decomposes to the corresponding benzaldehyde (B42025).

The choice of solvent can significantly influence the reaction's efficiency and selectivity. For example, highly fluorinated solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) have been shown to be effective media for these oxidations, promoting high conversion and selectivity. These sustainable conditions can be applied to multigram scale preparations of benzaldehyde derivatives with excellent efficiency.

The table below outlines a representative catalytic system for the aerobic oxidation of a methylarene.

| Component | Function | Example |

| Substrate | Methyl-substituted aromatic compound | Toluene or its derivatives |

| Catalyst | Initiates the radical chain reaction | Cobalt(II) acetate |

| Mediator | Facilitates hydrogen abstraction | N-hydroxyphthalimide (NHPI) |

| Oxidant | Terminal oxidant | Molecular Oxygen (from air) |

| Solvent | Reaction medium | 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) |

Solvent-Free and Sustainable Catalysis in Organic Synthesis

In line with the principles of green chemistry, there is a growing interest in developing solvent-free and sustainable catalytic methods for organic synthesis. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound derivatives, such strategies are being explored to create more environmentally benign processes.

One promising solvent-free technique is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in a ball mill. frontiersin.org This method can lead to significantly reduced reaction times and can sometimes enable reactions that are difficult to achieve in solution. mdpi.com For instance, the synthesis of fluorinated imines from fluorinated benzaldehydes and anilines has been successfully demonstrated using manual grinding without any solvent, resulting in good to excellent yields in a very short time. mdpi.com This approach avoids the use of volatile organic solvents and simplifies product purification. mdpi.com

Another green chemistry approach involves the use of more sustainable solvents. Benzotrifluoride (BTF) and its derivatives are themselves considered to be more environmentally friendly solvents compared to many chlorinated hydrocarbons like dichloromethane (B109758). researchgate.net They are relatively inert and can be used for a wide range of chemical transformations. researchgate.net

Furthermore, the development of catalytic processes that can be run under milder conditions or with recyclable catalysts contributes to the sustainability of the synthesis. For example, the preparation of 3-amino-2-methylbenzotrifluoride can be achieved through the catalytic hydrogenation of 3-nitro-2-methylbenzotrifluoride using catalysts like palladium on carbon. google.com This method is preferable to older techniques that required harsh reagents and conditions. google.com

The table below summarizes some green and sustainable approaches relevant to the synthesis of this compound derivatives.

| Approach | Description | Advantages | Example Application |

| Mechanochemistry | Solvent-free reaction conducted by grinding solid reactants. frontiersin.org | Reduced waste, faster reaction times, avoidance of hazardous solvents. mdpi.com | Synthesis of fluorinated imines from fluorinated aldehydes and amines. mdpi.com |

| Use of Greener Solvents | Employing solvents with better environmental profiles, such as Benzotrifluoride (BTF). researchgate.net | Lower toxicity, reduced environmental impact. researchgate.net | BTF as a replacement for dichloromethane in various organic reactions. acs.org |

| Catalytic Hydrogenation | Reduction of a nitro group to an amine using a heterogeneous catalyst and hydrogen gas. google.com | High efficiency, clean reaction, catalyst can be recovered and reused. | Synthesis of 3-amino-2-methylbenzotrifluoride from its nitro precursor. google.com |

Chemical Reactivity and Mechanistic Investigations of 2 Methylbenzotrifluoride

Photochemical Transformations

The study of methyl-substituted benzotrifluorides under photochemical conditions reveals fascinating isomerization and rearrangement reactions, driven by the unique influence of the trifluoromethyl group.

Photoisomerization and Phototransposition Reactions of Methyl-Substituted Benzotrifluorides

Research into the photochemical behavior of methyl-substituted benzotrifluorides has shown that these compounds undergo efficient photoisomerization upon irradiation. minia.edu.eggoogle.com For instance, when any of the six isomers of dimethylbenzotrifluoride is irradiated in an acetonitrile (B52724) solvent, it readily converts into the other isomers. minia.edu.eggoogle.com These phototransposition reactions are not random; instead, the isomers interconvert within two distinct triads. minia.edu.eggoogle.comvaia.com

The existence of these well-defined reaction pathways suggests a structured mechanism involving specific intermediates, such as substituted benzvalenes, which have been proposed as key players in aromatic phototransposition reactions. minia.edu.eg The relative efficiency of these isomerizations can vary significantly depending on the starting isomer. minia.edu.eg

Table 1: Photoisomerization Triads of Dimethylbenzotrifluoride Isomers Upon irradiation in acetonitrile, isomers within a triad (B1167595) will interconvert.

| Triad 1 | Triad 2 |

|---|---|

| 2,6-dimethylbenzotrifluoride | 3,5-dimethylbenzotrifluoride |

| 2,3-dimethylbenzotrifluoride | 2,4-dimethylbenzotrifluoride |

| 3,4-dimethylbenzotrifluoride | 2,5-dimethylbenzotrifluoride |

Role of Trifluoromethyl-Substituted Carbon in Migratory Processes

A critical finding from mechanistic studies is the definitive role of the trifluoromethyl-substituted carbon in directing the migratory process during these photochemical reactions. minia.edu.eggoogle.com This was demonstrated through a labeling experiment involving the irradiation of 2,6-dideuterio-4-methylbenzotrifluoride. The resulting product was identified as 5,6-dideuterio-3-methylbenzotrifluoride. minia.edu.egvaia.com

This outcome is only possible if the carbon atom attached to the trifluoromethyl group (CF3) migrates around the benzene (B151609) ring, rather than a carbon atom bearing a methyl or hydrogen substituent. minia.edu.eg The analysis, using 13C NMR to track the positions of the labeled carbon atoms, confirmed that the CF3-substituted carbon is the mobile unit in the transposition. masterorganicchemistry.com This finding is significant because it shows that the powerful electron-withdrawing nature of the trifluoromethyl group fundamentally controls the rearrangement pathway of the excited molecule.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on 2-methylbenzotrifluoride is governed by the competing electronic effects of its two substituents: the methyl group (-CH3) and the trifluoromethyl group (-CF3).

Influence of Substituents on Reactivity and Regioselectivity (e.g., Nitration, Halogenation, Sulfonation)

The reactivity and orientation (regioselectivity) of electrophilic attack on the this compound ring are a direct consequence of the properties of the -CH3 and -CF3 groups.

Regioselectivity (Directing Effects):

The methyl group is an ortho, para-director. It directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In this compound, the ortho positions are C3 and C6 (C6 is equivalent to C2), and the para position is C5.

The trifluoromethyl group is a meta-director. minia.edu.egmasterorganicchemistry.com It directs incoming electrophiles to the positions meta to it. In this compound, the meta positions relative to the -CF3 group are C4 and C6.

The final product distribution results from the interplay of these directing effects. The activating -CH3 group has a stronger influence than the deactivating -CF3 group. Therefore, substitution is primarily directed to the positions activated by the methyl group (positions 3 and 5). Substitution at position 6 is disfavored due to steric hindrance between the two existing substituents. vaia.com Attack at position 4 is directed by the -CF3 group but is ortho to the -CH3 group, making it a possible but likely minor product.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound Based on the combined directing effects of the -CH3 (ortho, para) and -CF3 (meta) groups.

| Reaction | Reagents | Predicted Major Isomer(s) | Rationale |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 5-Nitro-2-methylbenzotrifluoride and 3-Nitro-2-methylbenzotrifluoride | The activating -CH3 group directs the electrophile (NO2+) to the para (5) and ortho (3) positions. The 5-position is sterically less hindered. |

| Halogenation (e.g., Bromination) | Br2, FeBr3 | 5-Bromo-2-methylbenzotrifluoride and 3-Bromo-2-methylbenzotrifluoride | Similar to nitration, the -CH3 group directs attack to the para (5) and ortho (3) positions. |

| Sulfonation | Fuming H2SO4 | This compound-5-sulfonic acid | Sulfonation is sensitive to steric hindrance and is often reversible. smolecule.com The thermodynamically more stable para-product (5-isomer) is expected to be the major product, especially at higher temperatures. smolecule.com |

Organometallic Reactions and Catalysis

The formation of aryl-CF3 bonds is a significant challenge in organic synthesis. Organometallic chemistry, particularly involving palladium catalysis, has provided crucial pathways to achieve this transformation.

Reductive Elimination Pathways in Aryl-CF3 Bond Formation (e.g., Pd(IV) Intermediates)

The direct formation of an aryl-CF3 bond via reductive elimination from a palladium(II) complex, a common intermediate in cross-coupling cycles, is typically very difficult. google.com The CF3 ligand is generally inert towards this type of bond-forming reaction from Pd(II) centers. google.comepo.org

A successful strategy to overcome this hurdle involves accessing a higher oxidation state, specifically palladium(IV). libretexts.orggoogle.comepo.org The mechanism involves the oxidative induction of a Pd(II) precursor. This process provides a viable pathway for the much sought-after aryl-CF3 coupling. google.com

The key steps are:

Synthesis of a Pd(II) Precursor: A stable palladium(II) complex of the type (LL)Pd(Ar)(CF3) is first synthesized, where LL is a bidentate ligand (e.g., a bipyridine or phosphine (B1218219) ligand) and Ar is the aryl group. google.comepo.org

Oxidation to Pd(IV): The Pd(II) complex is treated with an electrophilic fluorinating agent, such as N-fluoro-2,4,6-trimethylpyridinium triflate (NFTPT). libretexts.orggoogle.com This oxidizes the palladium center from +2 to +4, generating a Pd(IV) intermediate. google.com In some cases, these Pd(IV) intermediates can be isolated and characterized. google.com For example, the complex (tBu-bpy)PdIV(CF3)(F)(OTf)(C6H4F) has been isolated and fully characterized. libretexts.orggoogle.com

Aryl-CF3 Reductive Elimination: The resulting Pd(IV) complex is typically less stable than its Pd(II) counterpart. Upon gentle heating, it undergoes smooth reductive elimination to form the desired aryl-CF3 bond and a Pd(II) species. google.comepo.org For the isolated (tBu-bpy)PdIV(CF3)(F)(OTf)(C6H4F) complex, thermolysis at 80°C resulted in a high yield of the coupled product, 1-fluoro-4-trifluoromethylbenzene. libretexts.orggoogle.com

This discovery demonstrates that aryl-CF3 coupling is kinetically accessible from Pd(IV) complexes, providing a crucial conceptual framework for developing new palladium-catalyzed arene trifluoromethylation reactions. smolecule.comgoogle.comepo.org

Table 3: Oxidatively-Induced Aryl-CF3 Coupling from (L~L)Pd(II)(Ar)(CF3) Complexes Data adapted from studies on the reductive elimination from Pd(IV) intermediates. google.com

| Ligand (L~L) | Aryl Group (Ar) | Oxidant | Temperature (°C) | Yield of Ar-CF3 (%) |

|---|---|---|---|---|

| tBu-bpy | p-fluorophenyl | NFTPT | 80 | 85 |

| phen | p-fluorophenyl | NFTPT | 80 | 72 |

| dppe | p-fluorophenyl | NFTPT | 80 | 82 |

Abbreviations: tBu-bpy = 4,4′-di-tert-butyl-2,2′-bipyridine; phen = 1,10-phenanthroline; dppe = 1,2-bis(diphenylphosphino)ethane; NFTPT = N-fluoro-2,4,6-trimethylpyridinium triflate.

Substrate Susceptibility to Elimination Reactions (e.g., 1,4-Fluoride Elimination)

The trifluoromethyl (-CF₃) group in this compound is generally stable; however, under certain conditions, the molecule and its derivatives can undergo elimination reactions, particularly those involving the loss of fluoride (B91410). While a direct 1,4-elimination of fluoride involving the ortho-methyl group is not a commonly reported pathway under standard conditions, related defluorination processes have been investigated in analogous systems, providing insight into the potential reactivity of the C-F bonds.

Mechanistic studies on the hydrolysis of trifluoromethylphenols reveal a pathway for fluoride elimination that is initiated by the deprotonation of a hydroxyl group. rsc.org For a hypothetical hydroxy-2-methylbenzotrifluoride, this would proceed via a quinone methide-like intermediate. The process involves nucleophilic attack (e.g., by water or hydroxide) on the carbon of the trifluoromethyl group, facilitated by the electron-withdrawing nature of the fluorine atoms and the aromatic system. This leads to the sequential elimination of fluoride ions (F⁻). rsc.org The initial step is the formation of a difluoromethanol (B8680546) group (-CF₂OH), which is unstable and readily eliminates hydrogen fluoride (HF) to yield a benzoyl fluoride derivative. rsc.org Subsequent hydrolysis of the benzoyl fluoride produces the corresponding benzoic acid. rsc.org

Another relevant example involves the synthesis of 3-amino-2-methylbenzotrifluoride from a 4-substituted precursor, which includes a key elimination step. In this process, a 3-amino-4-X-2-methylthiomethylbenzotrifluoride (where X can be chloro, bromo, etc.) undergoes reductive desulfurization and elimination of the substituent at the 4-position using reagents like Raney nickel. google.com This demonstrates that elimination reactions are viable for functionalized derivatives of this compound.

The table below summarizes findings from mechanistic studies on related compounds, illustrating the conditions and products associated with fluoride elimination.

| Substrate | Reaction Conditions | Key Intermediates/Products | Mechanistic Notes | Reference |

| 4-Trifluoromethylphenol (4-TFMP) | Aqueous solution, varying pH | 4-Hydroxybenzoic acid, Dimer-like products, Benzoyl fluoride intermediate | Hydrolysis proceeds via a quinone difluoromethide intermediate. The phenolate (B1203915) form is reactive. | rsc.org |

| 2-Trifluoromethylphenol (2-TFMP) | Aqueous solution, varying pH | 2-Hydroxybenzoic acid | The reaction proceeds through the formation of a benzoyl fluoride intermediate after sequential fluoride elimination. | rsc.org |

| 3-Amino-4-chloro-2-methylthiomethylbenzotrifluoride | Raney nickel, acetic acid, methanol (B129727) | 3-Amino-2-methylbenzotrifluoride | Reductive cleavage of the C-S bond and elimination of the 4-chloro substituent. | google.com |

Radical Reactions and Their Spectroscopic Characterization

This compound can participate in radical reactions, typically involving either the abstraction of a hydrogen atom from the methyl group or addition to the aromatic ring. The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the molecule in these processes.

Studies on the reactions of trifluoromethyl radicals (•CF₃) with o-xylene, a close structural analog of this compound, show that the primary reaction is hydrogen abstraction from the methyl groups to form fluoroform (CF₃H) and a benzyl-type radical. rsc.org By analogy, a radical species (R•) would be expected to abstract a hydrogen atom from the methyl group of this compound to form the 2-(trifluoromethyl)benzyl radical.

Furthermore, this compound can undergo photochemical reactions. Irradiation of substituted benzotrifluorides has been shown to induce isomerization, a process that proceeds through radical or biradical intermediates. researchgate.net For instance, the photolysis of dimethylbenzotrifluoride isomers leads to their interconversion, suggesting that the trifluoromethyl-substituted carbon can be involved in migratory processes via radical intermediates. researchgate.net Another study demonstrated the visible-light-driven C-H imidation of this compound, which proceeds through a radical mechanism catalyzed by a phosphonium (B103445) ylide organophotoredox catalyst. nih.gov

The direct detection and characterization of the short-lived radical intermediates generated from this compound require specialized spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is the most powerful method for studying species with unpaired electrons. ethz.chwiley-vch.de Due to the low concentrations and short lifetimes of these radicals, spin trapping techniques are often employed. nih.gov In this method, a "spin trap," such as 2-methyl-2-nitrosopropane (B1203614) (MNP), is added to the reaction mixture. The transient radical reacts with the spin trap to form a more stable and persistent radical adduct, which can be observed and characterized by EPR spectroscopy. nih.gov The hyperfine coupling constants of the resulting EPR spectrum provide structural information about the original trapped radical. manchester.ac.uk

For example, in studies involving the photolysis of trifluoromethyl ketones, EPR spectroscopy combined with spin trapping successfully identified the elusive trifluoromethyl radical. nih.gov A similar approach could be used to trap and identify the 2-(trifluoromethyl)benzyl radical formed from hydrogen abstraction from this compound.

The table below outlines radical reactions involving this compound and related compounds, along with the spectroscopic methods used for characterization.

| Reactant(s) | Reaction Type | Radical Intermediate | Spectroscopic Characterization Method | Reference |

| This compound, N-acyloxyphthalimide | Visible-light-driven C-H imidation | 2-(Trifluoromethyl)phenyl radical (proposed) | Not explicitly detailed, but product analysis supports a radical pathway. | nih.gov |

| Trifluoromethyl radicals, o-Xylene | Hydrogen abstraction | 2-Methylbenzyl radical | Analysis of stable products (e.g., CF₃H) by gas chromatography. | rsc.org |

| Trifluoromethyl ketones, t-Butylperoxide | Photolysis | Trifluoromethyl radical (•CF₃) | EPR spectroscopy with spin traps (MNP, TTBNB). | nih.gov |

| Dimethylbenzotrifluorides | Photolysis | Radical/biradical intermediates | Product analysis (photoisomers) by NMR and GC-MS. | researchgate.net |

Advanced Characterization Techniques in 2 Methylbenzotrifluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Methylbenzotrifluoride. weebly.comslideshare.netrsc.orgbbhegdecollege.com It provides detailed information about the chemical environment of atomic nuclei.

Proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly powerful for analyzing this compound and its isomers. magritek.com ¹H NMR provides information about the protons on the aromatic ring and the methyl group, while ¹⁹F NMR is specific to the trifluoromethyl (-CF₃) group. The chemical shifts in these spectra are sensitive to the substitution pattern on the benzene (B151609) ring, allowing for clear differentiation between isomers like 2-, 3-, and 4-methylbenzotrifluoride. rsc.org

For instance, in a study of 1-methyl-2-(trifluoromethyl)benzene, the crude ¹⁹F NMR spectrum (unlocked) showed a singlet at -61.79 ppm. rsc.org The ¹⁹F chemical shift for the CF₃ group is influenced by the position of the methyl group. For example, the ¹⁹F shifts for 1-methyl-2-(trifluoromethyl)benzene, 1-methyl-3-(trifluoromethyl)benzene, and 1-methyl-4-(trifluoromethyl)benzene are observed at -61.79 ppm, -62.73 ppm, and -62.39 ppm, respectively. rsc.org

The chemical shifts of ring protons are also indicative of the isomer. In 2-nitro-3-methylbenzotrifluoride, the aromatic protons appear as a singlet at 7.29 ppm, while the methyl protons give a singlet at 2.18 ppm in the ¹H NMR spectrum (CDCl₃, TMS internal standard). google.com

Spin-spin coupling provides valuable information about the connectivity of atoms within a molecule. libretexts.orgucl.ac.uk The magnitude of the coupling constant, J, is independent of the applied magnetic field strength and is a measure of the interaction between neighboring nuclear spins. libretexts.org

In derivatives of benzotrifluoride (B45747), coupling between the fluorine nuclei of the -CF₃ group and the ring protons (or other fluorine substituents) can be observed. cdnsciencepub.com For example, in 4-fluorobenzotrifluoride, the coupling constant between the para-fluorine and the CF₃ group (⁶JpF,CF₃) is reported to be +1.97 Hz. cdnsciencepub.com These long-range couplings are sensitive to the electronic effects of other substituents on the ring. cdnsciencepub.com While detailed spin-spin coupling constants for this compound itself are not extensively documented in the provided results, the analysis of related compounds demonstrates the utility of this parameter in confirming structural assignments.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and analyzing the vibrational modes of a molecule. uobabylon.edu.iqjasco-global.comlibretexts.orgnanografi.com When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic spectrum. libretexts.orgnanografi.com These vibrations include stretching and bending modes. uobabylon.edu.iqlehigh.edu For a vibration to be IR active, it must cause a change in the molecule's dipole moment. jasco-global.comlibretexts.org

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to:

C-H stretching from the aromatic ring and the methyl group.

C-F stretching from the trifluoromethyl group, which typically gives rise to strong absorptions.

C=C stretching within the aromatic ring.

C-H bending vibrations.

The specific frequencies of these bands can help confirm the presence of the different functional moieties within the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.ausavemyexams.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scienceready.com.au When a molecule is ionized in the mass spectrometer, it forms a molecular ion which can then break down into smaller, characteristic fragment ions. savemyexams.comruc.dk

For this compound, the molecular ion peak would correspond to its molecular weight (160.05 g/mol ). In a GC-MS analysis, 1-methyl-2-(trifluoromethyl)benzene showed a mass-to-charge ratio (m/z) of 160.0. rsc.org The fragmentation pattern would likely involve the loss of a fluorine atom, a methyl group, or other small fragments, providing further evidence for the structure. msu.eduutexas.edu

X-ray Diffraction Analysis for Solid-State Structure Determination

While specific X-ray diffraction data for this compound was not found in the provided search results, this technique has been used to study related fluorine-functionalized compounds. For example, a study on fluorine-thiosemicarbazone ligands and their cyclometallated palladium compounds utilized X-ray diffraction to confirm their proposed structures. mdpi.com Another study reported the crystal structure of a host-guest complex involving methylbenzotrifluoride, demonstrating the utility of XRD in this class of compounds. scribd.com

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Time-Resolved Fluorescence)

Other spectroscopic techniques can provide additional insights into the electronic properties of this compound.

UV-Vis Spectroscopy : This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. msu.eduuu.nl The absorption maxima (λmax) can provide information about the conjugated π-system of the aromatic ring. msu.edu The electronic transitions in molecules like this compound are typically π → π* transitions within the benzene ring. uu.nl

Time-Resolved Fluorescence : This technique measures the decay of fluorescence over time after excitation with a pulse of light. bmglabtech.com It can provide information about the excited state dynamics of a molecule. While not commonly reported for this compound itself, time-resolved fluorescence has been used to study related fluorinated molecules and their interactions. For instance, it was employed to study DNA base flipping using a fluorescent analogue, 2-aminopurine. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. rsc.orgsemanticscholar.orgnih.govrsc.org This method allows for the accurate calculation of the electronic structure of molecules, providing a basis for understanding their reactivity. DFT studies can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. ijcce.ac.irmdpi.com

For 2-Methylbenzotrifluoride, DFT calculations are instrumental in elucidating the mechanisms of key reactions, such as electrophilic aromatic substitution. The presence of both an activating methyl group and a deactivating trifluoromethyl group creates a complex reactivity profile that can be systematically studied. DFT can predict the regioselectivity of reactions by calculating the energies of the different possible intermediates (sigma complexes).

Key applications of DFT in studying reaction mechanisms of this compound include:

Transition State (TS) Analysis: Locating the transition state structures for reactions like nitration, halogenation, or sulfonation. The energy of the TS is crucial for determining the reaction rate.

Intermediate Stability: Calculating the relative energies of carbocation intermediates to predict the most likely substitution pattern (ortho, meta, or para to the existing substituents).

Reaction Pathway Mapping: Tracing the minimum energy path from reactants to products to confirm the sequence of elementary steps in a proposed mechanism. pku.edu.cn For example, in a multi-step synthesis involving this compound, DFT can help identify the rate-determining step. rsc.org

Below is an illustrative table showing hypothetical relative energies for the intermediates of nitration on this compound, as could be determined by DFT calculations.

| Substitution Position | Intermediate Structure | Relative Energy (kcal/mol) |

| C3 | Ortho to -CH3, Meta to -CF3 | 2.5 |

| C4 | Para to -CH3, Meta to -CF3 | 0.0 |

| C5 | Meta to -CH3, Ortho to -CF3 | 8.1 |

| C6 | Ortho to -CH3, Ortho to -CF3 | 6.4 |

Note: This data is illustrative. Actual values would be obtained from specific DFT calculations.

Prediction of Molecular Properties and Reactivity Profiles

Computational methods are widely used to predict a range of molecular properties, accelerating materials discovery and chemical research. aaai.orgfoxchase.orgnih.govarxiv.org For this compound, these predictions provide valuable data on its physical characteristics and chemical behavior. Reactivity profiles can be constructed using conceptual DFT, which employs global and local descriptors to understand how a molecule will interact with other reagents. nih.govmdpi.comsemanticscholar.org

Global reactivity descriptors calculated for this compound can include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO gap is an indicator of molecular stability. nih.gov

Ionization Potential (IP) and Electron Affinity (EA): These properties relate to the ease of removing or adding an electron, respectively.

Chemical Hardness (η) and Softness (S): These descriptors quantify the resistance of a molecule to change its electron configuration.

Electronegativity (χ) and Electrophilicity Index (ω): These indicate the molecule's ability to attract electrons and its propensity to act as an electrophile. nih.gov

Local reactivity descriptors, such as Fukui functions or the Molecular Electrostatic Potential (MESP), can pinpoint the most reactive sites within the molecule. mdpi.com For this compound, an MESP map would visualize electron-rich areas (susceptible to electrophilic attack) and electron-poor areas (susceptible to nucleophilic attack).

The following table presents a hypothetical set of calculated properties for this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.6 eV | Suggests high kinetic stability |

| Dipole Moment | 2.6 D | Indicates a polar molecule |

| Polarizability | 13.5 ų | Relates to intermolecular dispersion forces |

| Electrophilicity Index (ω) | 1.4 eV | Moderate electrophilicity |

Note: These values are representative examples derived from typical computational models.

Computational Approaches for Bioisosteric Design and Conformational Analysis

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a key concept in medicinal chemistry. nih.gov Computational methods are essential for identifying and evaluating potential bioisosteres. nih.govnih.gov The trifluoromethyl (-CF3) group in this compound is itself a classic bioisostere for groups like methyl, chloro, or isopropyl, as it can mimic their steric profile while drastically altering electronic properties and metabolic stability.

Computational approaches in this area involve:

Conformational Analysis: Determining the preferred three-dimensional arrangement of the molecule. For this compound, this involves calculating the rotational barrier of the methyl and trifluoromethyl groups to understand their spatial orientation and interaction.

Database Mining: Using databases of molecular fragments and their properties to identify potential bioisosteric replacements for the methyl or trifluoromethyl groups. ethz.ch

Property Matching: Calculating key physicochemical properties (e.g., lipophilicity (logP), polar surface area (PSA), dipole moment) for proposed analogues to ensure they match the target profile. nih.gov

Molecular Docking: If the biological target is known, computational docking can predict how well a designed bioisosteric analogue binds to the active site compared to the original molecule.

For instance, a computational study might explore replacing the methyl group of this compound with an ethyl or an amino group and then calculate the resulting changes in conformation and electronic properties to assess the viability of the substitution.

Modeling of Excited States and Photochemical Pathways

The interaction of molecules with light is fundamental to processes ranging from photosynthesis to the degradation of materials. Computational chemistry provides methods to model the behavior of molecules in their electronic excited states, which are accessed upon absorption of light. nih.govlanl.gov

For an aromatic compound like this compound, these methods can predict:

UV-Vis Absorption Spectrum: Time-Dependent DFT (TD-DFT) can calculate the energies and intensities of electronic transitions, simulating the absorption spectrum and identifying the nature of the excited states (e.g., π→π* transitions).

Photochemical Reaction Pathways: Upon excitation, molecules can undergo various transformations, such as isomerization, bond cleavage, or energy transfer. nih.gov Computational modeling can trace the pathways of these reactions on the excited-state potential energy surface.

Non-radiative Decay Mechanisms: Molecules in an excited state can return to the ground state without emitting light through processes like internal conversion or intersystem crossing. Modeling these pathways, often involving conical intersections, is crucial for understanding photostability. lanl.gov

A theoretical study on this compound could investigate its photostability by modeling potential degradation pathways initiated by UV radiation. This would be particularly relevant if the compound is considered for use in materials exposed to sunlight. The calculations would identify the weakest bonds in the excited state and the energy barriers for photochemical reactions, providing insights into the molecule's long-term stability.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Trifluoromethylation Strategies

The introduction of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and agricultural chemistry. Consequently, the development of more efficient and versatile trifluoromethylation strategies remains a high-priority research area.

Recent advancements have focused on direct C-H trifluoromethylation, which offers a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized substrates. Photoredox catalysis has emerged as a powerful tool in this regard, enabling the trifluoromethylation of arenes under mild conditions using visible light. acs.org For instance, the use of CF3SO2Cl as a trifluoromethyl source in the presence of a photocatalyst can efficiently generate trifluoromethyl radicals for aromatic substitution. acs.org

Another promising avenue is the use of catalyst-free systems. A notable example is the direct C-H trifluoromethylation of arenes using sodium triflinate (Langlois' reagent, NaSO2CF3) as the CF3 source and sodium persulfate as an initiator in an environmentally friendly water-acetonitrile mixture. rsc.org This method has the advantage of proceeding at room temperature and can be scaled up to the gram level with excellent yields. rsc.org

The development of new trifluoromethylating reagents is also a key focus. While reagents like TMSCF3 have been instrumental, research continues into creating more accessible and sustainable alternatives. The ideal trifluoromethylation reagent would be inexpensive, non-toxic, and highly reactive under mild and selective conditions.

Table 1: Comparison of Selected Trifluoromethylation Strategies

| Strategy | Reagent/Catalyst | Conditions | Advantages |

| Photoredox Catalysis | CF3SO2Cl / Photocatalyst | Visible light, mild | High efficiency, broad applicability |

| Catalyst-Free | NaSO2CF3 / Na2S2O8 | Water-acetonitrile, 30°C | Environmentally friendly, scalable |

Exploration of New Reactivity Modes and Catalytic Systems

Beyond the synthesis of 2-Methylbenzotrifluoride itself, researchers are actively exploring new ways to functionalize this molecule and its derivatives. The strong carbon-fluorine bonds in the trifluoromethyl group present both a challenge and an opportunity for selective activation.

One area of interest is the selective C-F bond functionalization of benzotrifluorides. While challenging, methods are being developed to replace a single fluorine atom with other functional groups, opening up new avenues for creating diverse molecular architectures. For instance, the ortho-silyl group has been shown to assist in the catalytic thiolation and azidation of a single C-F bond in trifluoromethylarenes. toolify.ai

Photochemical reactions of methyl-substituted benzotrifluorides have also revealed interesting reactivity. Irradiation of dimethylbenzotrifluoride isomers has been shown to induce efficient photoisomerization, demonstrating the migratory aptitude of the trifluoromethyl-substituted carbon. youtube.com

The development of novel catalytic systems is crucial for unlocking new reactivity. This includes the design of catalysts that can selectively activate specific C-H or C-F bonds in the presence of other functional groups. The use of benzotrifluoride (B45747) and its derivatives as solvents in organic synthesis is also an area of active investigation, as they can offer unique reactivity profiles and are often more environmentally friendly than traditional solvents. ugent.beresearchgate.netacs.org

Advancements in Asymmetric Synthesis Involving Fluorinated Chirality Centers

The introduction of fluorine-containing stereogenic centers into molecules can have a profound impact on their biological activity. As such, the development of asymmetric methods for the synthesis of chiral fluorinated compounds is a major focus of modern organic chemistry.

Significant progress has been made in the catalytic asymmetric synthesis of molecules bearing a fluorine-containing stereogenic carbon center. mdpi.com This includes both the direct asymmetric fluorination of prochiral substrates and the use of fluorinated building blocks in stereoselective transformations. A variety of chiral catalysts, including organocatalysts and transition metal complexes, have been successfully employed in these reactions. mdpi.com

The synthesis of enantiopure fluorinated molecules is at the forefront of innovation in fluorine chemistry. nih.gov This includes the development of methods for the asymmetric installation of both single fluorine atoms and trifluoromethyl groups. nih.gov For example, biocatalytic approaches using enzymes like ene reductases are being explored for the asymmetric synthesis of alkyl fluorides. chemrxiv.org

Future research in this area will likely focus on expanding the scope of asymmetric fluorination and trifluoromethylation reactions to a wider range of substrates and developing more efficient and selective catalysts. The ultimate goal is to provide synthetic chemists with a robust toolbox for the precise construction of complex chiral molecules containing fluorinated stereocenters.

Integration of Machine Learning and Artificial Intelligence in Fluorochemical Design

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to have a significant impact on chemical research, and fluorochemical design is no exception. These powerful computational tools can accelerate the discovery and optimization of new fluorinated molecules and synthetic routes.

Generative AI models are being used to design novel molecules with desired properties. youtube.commdpi.com These models can learn the underlying patterns in large datasets of chemical structures and then generate new, previously unseen molecules that are predicted to have specific characteristics, such as high bioactivity or improved metabolic stability. For example, AI can be used to design specialty chemical formulations, predict optimal reaction conditions, and even generate novel fragrance combinations. youtube.com

Furthermore, AI is being used to design and engineer enzymes for biocatalysis. mdpi.com By predicting how changes in a protein's amino acid sequence will affect its function, researchers can design enzymes with improved activity, stability, and selectivity for specific reactions, including the synthesis of fluorinated compounds.

Sustainable and Green Chemistry Innovations for Fluorinated Compounds

There is a growing emphasis on developing more sustainable and environmentally friendly chemical processes. This is particularly important in fluorine chemistry, as some traditional fluorination methods can involve hazardous reagents and produce significant amounts of waste.

One key area of focus is the development of greener synthetic routes to benzotrifluorides and their derivatives. This includes the use of less toxic and more readily available starting materials, as well as the development of catalytic processes that minimize waste. google.com For example, the use of benzotrifluoride as a reaction solvent is considered a green alternative to many chlorinated solvents. ugent.beresearchgate.netacs.org

Biocatalysis offers a promising approach to the sustainable synthesis of fluorinated compounds. nih.govnih.govresearchgate.net Enzymes can catalyze reactions with high selectivity and under mild conditions, often in aqueous environments. Researchers are exploring the use of various enzymes, including cytochrome P450s, lipases, and transaminases, for the synthesis of a wide range of fluorinated molecules. nih.govnih.gov The direct formation of C-F bonds using fluorinases is a particularly exciting area of research, although the limited number of known fluorinases currently presents a challenge. nih.gov

The development of catalyst-free and water-based trifluoromethylation reactions, as mentioned earlier, is another important contribution to green chemistry in this field. rsc.orgrsc.org By avoiding the use of heavy metal catalysts and organic solvents, these methods can significantly reduce the environmental impact of trifluoromethylation processes.

Future innovations in this area will likely involve the discovery and engineering of new biocatalysts, the development of more efficient and recyclable catalysts for chemical synthesis, and the design of processes that utilize renewable feedstocks and minimize energy consumption.

Q & A

Q. What interdisciplinary approaches are effective for exploring novel applications of this compound in materials science?

- Methodological Answer : Collaborate with materials engineers to test its utility as a fluorinated monomer in polymer synthesis. Characterize thermal stability (TGA/DSC) and surface properties (contact angle measurements). Publish datasets on open-access platforms to encourage replication .

Guidance for Methodological Rigor

- Data Reproducibility : Document experimental details (e.g., solvent batch, equipment calibration) in supplementary materials .

- Conflict Resolution : Engage in peer discussions or preprint platforms to address contradictory findings before journal submission .

- Ethical Reporting : Disclose all negative results and methodological limitations to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.